molecular formula C17H18ClN3O2S B3320178 Sulfenamide CAS No. 121459-89-0

Sulfenamide

Cat. No.: B3320178
CAS No.: 121459-89-0
M. Wt: 363.9 g/mol
InChI Key: QAZLUNIWYYOJPC-UHFFFAOYSA-M
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Properties

IUPAC Name

5,13-dimethoxy-4,6-dimethyl-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaene;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N3O2S.ClH/c1-10-8-19-15(11(2)16(10)22-4)9-23-20-14-7-12(21-3)5-6-13(14)18-17(19)20;/h5-8H,9H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZLUNIWYYOJPC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+]2=C(CSN3C2=NC4=C3C=C(C=C4)OC)C(=C1OC)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121459-89-0
Record name 5H-Pyrido[1′,2′:4,5][1,2,4]thiadiazino[2,3-a]benzimidazol-13-ium, 3,9-dimethoxy-2,4-dimethyl-, chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121459-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Sulfenamides are widely utilized in the rubber industry as vulcanization accelerators. [, , , ] They play a crucial role in controlling the rate and efficiency of sulfur vulcanization, ultimately influencing the final properties of rubber products.

A: Sulfenamides decompose at vulcanization temperatures, generating reactive polysulfidic complexes and other products like 2-mercaptobenzothiazole (MBT). [, ] These species actively participate in crosslinking reactions with rubber molecules, leading to the formation of a three-dimensional network structure.

A: Yes, the structure of the Sulfenamide significantly affects its activity. [, ] For instance, the type of amine substituent on the this compound nitrogen influences its scorch delay (premature vulcanization) and cure rate. Bulkier substituents generally lead to longer scorch times. The sulfur-linked heterocyclic moiety also plays a role.

A: Both inductive and steric effects come into play. [] Electron-donating substituents on either the carbamate or this compound nitrogen increase cure rates and shorten scorch times due to their positive inductive effect. Steric hindrance, particularly at the this compound nitrogen, generally increases scorch time. The position of branching on alkyl substituents also matters, with branching at the carbon beta to the nitrogen having a more pronounced effect on scorch time compared to alpha carbon branching.

A: The amine fragment typically forms a salt with 2-mercaptobenzothiazole (MBT), which is generated during the this compound decomposition. [] This MBT–amine complex prevents the further reaction of MBT to form zinc mercaptobenzothiazole (ZHBT) in the presence of zinc oxide.

A: Thiocarbamyl Sulfenamides exhibit greater sulfur utilization efficiency compared to benzothiazole Sulfenamides. [] This allows for the use of 15-20% higher sulfur levels with thiocarbamyl Sulfenamides, ultimately enabling a reduction in accelerator levels by approximately 40% while achieving comparable vulcanizate properties.

A: Combining Sulfenamides with other accelerators, such as 1,6-bis(N,N'-dibenzylthiocarbamoyldithio)-hexane (DBTH), can create synergistic effects. [] These binary systems offer improved scorch safety at elevated temperatures, faster cure rates, and better reversion resistance compared to single accelerator systems.

A: Yes, thermal decomposition studies using techniques like differential scanning calorimetry (DSC) reveal that Sulfenamides decompose rapidly at temperatures around 210–220°C. [, ] This decomposition generates the reactive species responsible for vulcanization. The specific decomposition pathway and product distribution can vary depending on the this compound structure.

  • Flame Retardants: Sulfenamides are effective radical generators at elevated temperatures due to the homolytic cleavage of S-N or S-N-S bonds. This property makes them suitable as halogen-free flame retardants in polymers like polypropylene (PP), low-density polyethylene (LDPE), and polystyrene (PS). []
  • Drug Delivery: this compound prodrugs have been investigated for improving the bioavailability of drugs like metformin [] and linezolid. [, ] These prodrugs leverage the reaction of Sulfenamides with endogenous thiols like glutathione to release the active drug molecule.

A: One challenge is premature bioactivation. For instance, studies on a metformin this compound prodrug showed accumulation and conversion within red blood cells, leading to a sustained release profile. [] While this is beneficial, premature bioactivation of this compound prodrugs can occur on the apical surface of cell monolayers, potentially impacting their efficacy. []

A: Yes, computational chemistry methods have been used to study the electronic structure, conformational preferences, and rotational barriers in Sulfenamides. [] Such studies provide insights into the structure-activity relationships of these compounds and their reactivity in various chemical environments.

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